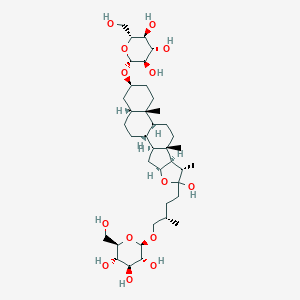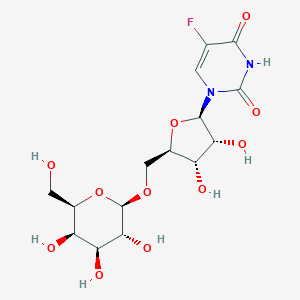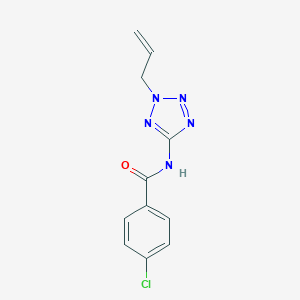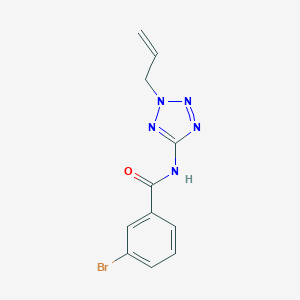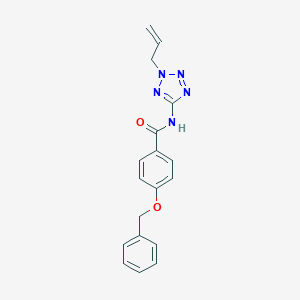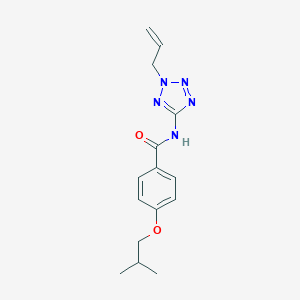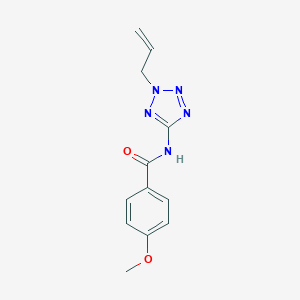
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide, also known as ATB-346, is a novel drug that has been developed as a potential therapeutic agent for the treatment of pain and inflammation. It is a non-steroidal anti-inflammatory drug (NSAID) that has been designed to selectively target the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. ATB-346 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of osteoarthritis and other inflammatory conditions.
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide selectively targets the COX-2 enzyme, which is upregulated in response to inflammation and is responsible for the production of prostaglandins that cause pain and inflammation. By selectively targeting COX-2, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include inhibition of COX-2 activity, reduction of pro-inflammatory cytokine production, and modulation of immune cell function. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been shown to have antioxidant properties, which may contribute to its protective effects against tissue damage and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has several advantages for lab experiments. It has been shown to be highly effective in preclinical models of inflammation and pain, making it a valuable tool for studying these conditions. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has a superior safety profile compared to traditional NSAIDs, which reduces the risk of confounding factors in experimental studies. However, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide is a relatively new drug, and its mechanisms of action and long-term safety profile are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide. These include further studies on its mechanisms of action, long-term safety profile, and efficacy in different inflammatory conditions. In addition, there is a need for more clinical trials to evaluate the efficacy of N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide in humans and to compare its safety and efficacy to traditional NSAIDs. Finally, there is a need for more research on the potential use of N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide in combination with other drugs for the treatment of inflammatory conditions.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-allyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2,4-dione to form the intermediate N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide. The intermediate is then subjected to various purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been extensively studied in preclinical models of inflammation and pain. It has been shown to be highly effective in reducing inflammation and pain in animal models of arthritis, colitis, and neuropathic pain. In addition, N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide has been shown to have a superior safety profile compared to traditional NSAIDs, which are associated with gastrointestinal and cardiovascular side effects.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-4-methoxybenzamide |
|---|---|
Fórmula molecular |
C12H13N5O2 |
Peso molecular |
259.26 g/mol |
Nombre IUPAC |
4-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H13N5O2/c1-3-8-17-15-12(14-16-17)13-11(18)9-4-6-10(19-2)7-5-9/h3-7H,1,8H2,2H3,(H,13,15,18) |
Clave InChI |
LWMUNQMUAKPGAW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)


